N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
Brand Name: Vulcanchem
CAS No.: 921055-66-5
VCID: VC7386033
InChI: InChI=1S/C16H22FN5O/c1-3-6-12(7-4-2)16(23)18-11-15-19-20-21-22(15)14-9-5-8-13(17)10-14/h5,8-10,12H,3-4,6-7,11H2,1-2H3,(H,18,23)
SMILES: CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
Molecular Formula: C16H22FN5O
Molecular Weight: 319.384

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

CAS No.: 921055-66-5

Cat. No.: VC7386033

Molecular Formula: C16H22FN5O

Molecular Weight: 319.384

* For research use only. Not for human or veterinary use.

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide - 921055-66-5

Specification

CAS No. 921055-66-5
Molecular Formula C16H22FN5O
Molecular Weight 319.384
IUPAC Name N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide
Standard InChI InChI=1S/C16H22FN5O/c1-3-6-12(7-4-2)16(23)18-11-15-19-20-21-22(15)14-9-5-8-13(17)10-14/h5,8-10,12H,3-4,6-7,11H2,1-2H3,(H,18,23)
Standard InChI Key CTXGHNCUAZGFTF-UHFFFAOYSA-N
SMILES CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F

Introduction

Synthesis

The synthesis of compounds like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves the following steps:

  • Formation of the Tetrazole Ring:

    • The tetrazole group is often synthesized via cyclization reactions involving azides and nitriles under acidic or catalytic conditions.

  • Attachment of the Fluorophenyl Group:

    • The fluorophenyl moiety can be introduced through nucleophilic substitution or coupling reactions using fluorinated benzene derivatives.

  • Amide Bond Formation:

    • The final step involves coupling the tetrazole derivative with a propylpentanoyl chloride or similar reagent to form the amide bond.

These reactions require careful optimization to ensure high yields and purity.

Pharmacological Activity

Compounds containing tetrazole and fluorophenyl groups are well-known for their bioactivity. Possible applications include:

  • Anti-inflammatory Agents: Tetrazole derivatives have been studied for their ability to inhibit enzymes like cyclooxygenase (COX).

  • Antimicrobial Properties: The fluorophenyl group enhances cell membrane penetration, making such compounds effective against bacterial or fungal pathogens.

Drug Design

The structural features of this compound suggest it could serve as a lead molecule for:

  • Cardiovascular Drugs: Tetrazoles are often used in angiotensin receptor blockers (ARBs) for hypertension treatment.

  • CNS Drugs: Fluorinated compounds are common in central nervous system (CNS) therapeutics due to their ability to cross the blood-brain barrier.

Table 1: Key Structural Data

PropertyValue
Molecular Weight~319.38 g/mol
LogP (Lipophilicity)Estimated ~3.5–4.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)
Tetrazole FormationSodium azide, acetonitrile~85
Fluorophenyl CouplingFluorobenzene derivative, catalyst~90
Amide FormationPropylpentanoyl chloride, base~80

Limitations

  • Limited solubility in aqueous media may restrict its bioavailability.

  • Potential toxicity due to the fluorinated aromatic ring requires further evaluation.

Future Directions

  • In Silico Studies: Computational docking studies can identify potential biological targets.

  • Derivatization: Modifying the alkyl chain or fluorophenyl group could optimize pharmacokinetics and reduce toxicity.

  • Biological Testing: Experimental assays are needed to confirm its activity against specific enzymes or receptors.

This compound represents a promising scaffold for medicinal chemistry research, with potential applications in various therapeutic areas. Further studies are essential to fully elucidate its pharmacological properties and optimize its structure for clinical use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator